2-Methyl-6-(1H-pyrazol-4-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-methyl-6-(1H-pyrazol-4-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-6-2-9-5-8(12-6)7-3-10-11-4-7/h3-4,6,8-9H,2,5H2,1H3,(H,10,11) |
InChI Key |
YDADQRFZSJQEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)C2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of 2 Methyl 6 1h Pyrazol 4 Yl Morpholine
Strategies for Enantioselective and Diastereoselective Synthesis
The controlled synthesis of specific stereoisomers of 2-Methyl-6-(1H-pyrazol-4-yl)morpholine can be approached through two main strategies: asymmetric synthesis to directly form the desired enantiomer and diastereomer, or the separation of a mixture of stereoisomers.
Asymmetric Synthetic Routes
One potential approach involves the diastereoselective synthesis of cis-2,6-disubstituted morpholines. For instance, a highly efficient method for the synthesis of cis-2,6-disubstituted-4-methylene tetrahydropyrans has been developed using a Brønsted acid-catalyzed reaction of enol ethers, achieving high diastereoselectivity (up to >98% de). nih.gov A similar strategy could potentially be adapted for the synthesis of the morpholine (B109124) ring system.
Another general strategy involves the cyclization of appropriate precursors. The synthesis of morpholines can be achieved from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. researchgate.net For the target compound, this would likely involve a precursor containing the pyrazole (B372694) moiety. The synthesis of pyrazole derivatives is well-established, with methods such as the Vilsmeier-Haack reaction being used to create key intermediates like pyrazole-4-carbaldehydes. nih.gov
The following table outlines a general, plausible synthetic approach based on established methodologies for similar compounds.
| Step | Reaction | Description |
| 1 | Pyrazole formation | Reaction of a suitable hydrazine (B178648) with a 1,3-dicarbonyl compound to form the 1H-pyrazole ring. |
| 2 | Functionalization | Introduction of a suitable functional group at the 4-position of the pyrazole ring, such as a carbaldehyde, through a Vilsmeier-Haack reaction. nih.gov |
| 3 | Precursor assembly | Coupling of the pyrazole precursor with a chiral building block containing the elements of the morpholine ring. |
| 4 | Cyclization | Intramolecular cyclization to form the 2,6-disubstituted morpholine ring, potentially using a metal catalyst or acid catalysis to control diastereoselectivity. nih.gov |
Diastereomer and Enantiomer Separation Techniques
When a synthetic route produces a mixture of stereoisomers, chromatographic and crystallization techniques are employed to isolate the desired compound in its pure form. The separation of enantiomers and diastereomers of pyrazole and morpholine derivatives has been successfully demonstrated using various methods. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the resolution of racemic mixtures of pyrazole derivatives. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/ethanol) to polar organic modes (e.g., pure methanol (B129727) or acetonitrile), significantly influences the separation efficiency. nih.gov For the separation of this compound stereoisomers, a screening of different chiral columns and mobile phase compositions would be necessary to achieve baseline resolution. The success of separating structurally related chiral N1-substituted-1H-pyrazoles suggests that this technique would be applicable. nih.gov
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to HPLC. chromatographyonline.comresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol or ethanol. chromatographyonline.comuva.es This technique offers high throughput and is suitable for both analytical and preparative scale separations. uva.esnih.gov The principles of chiral recognition are similar to HPLC, relying on a chiral stationary phase to differentiate between enantiomers. chromatographyonline.com Given its success in separating a wide range of chiral compounds, including complex drug molecules, SFC represents a highly promising technique for the resolution of this compound stereoisomers. nih.govdcu.ie
The following table summarizes the key features of chiral HPLC and SFC for enantiomer separation.
| Technique | Mobile Phase | Key Advantages |
| Chiral HPLC | Hexane/alcohol, polar organic solvents | Well-established, versatile, good for analytical and preparative scales. nih.govnih.gov |
| Chiral SFC | Supercritical CO2 with organic modifiers | Fast analysis times, lower solvent consumption, high efficiency, suitable for high-throughput screening. chromatographyonline.comuva.esnih.gov |
Chiral crystallization is a technique that can be used for the separation of enantiomers on a large scale. This method relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer can be recovered by removing the resolving agent. Another approach is preferential crystallization, where a saturated solution of the racemate is seeded with a crystal of the desired enantiomer, inducing its crystallization. While there is no specific literature detailing the chiral crystallization of this compound, the absolute configuration of a related chiral pyridazinone derivative was successfully determined by X-ray crystallographic analysis of a single enantiomer obtained through chiral chromatography, a common step preceding crystallization studies. nih.gov
Precursor Chemistry and Reaction Pathways
The synthesis of this compound would logically proceed through the construction of the pyrazole and morpholine ring systems from appropriate acyclic or heterocyclic precursors.
The pyrazole moiety is commonly synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the target molecule, this would involve a substituted hydrazine and a dicarbonyl compound that allows for the introduction of a substituent at the 4-position of the resulting pyrazole ring. A versatile precursor is 1H-pyrazole-4-carbaldehyde, which can be synthesized through the Vilsmeier-Haack reaction of a hydrazone. nih.gov This aldehyde can then serve as a handle for further elaboration.
The morpholine ring is typically formed by the cyclization of a suitable open-chain precursor. General methods for morpholine synthesis include the reaction of vicinal amino alcohols with appropriate reagents or the cyclization of N-substituted diethanolamine (B148213) derivatives. researchgate.netresearchgate.net For the specific target compound, a plausible pathway would involve the reaction of a chiral amino alcohol with a pyrazole-containing electrophile, followed by cyclization. For example, a pyrazole-4-carboxaldehyde could be reductively aminated with a chiral amino alcohol, followed by an intramolecular cyclization to form the morpholine ring. The stereochemistry of the final product would be influenced by the chirality of the starting amino alcohol and the conditions of the cyclization reaction.
A potential synthetic pathway is outlined below:
Synthesis of a Pyrazole Precursor: A key intermediate would be a 4-substituted pyrazole, such as 1-methyl-1H-pyrazole-4-carbaldehyde.
Assembly of the Morpholine Precursor: This could involve the reaction of the pyrazole aldehyde with a chiral amino alcohol, for instance, through reductive amination to form an N-substituted amino alcohol.
Cyclization: The final step would be the intramolecular cyclization to form the morpholine ring. This could be achieved by converting the terminal hydroxyl group into a leaving group and subsequent intramolecular nucleophilic substitution by the nitrogen atom.
The use of a chiral pool starting material, such as a commercially available chiral amino alcohol, would be a common strategy to introduce stereochemical control. The commercial availability of (S)-2-(1-Methyl-1H-pyrazol-4-yl)morpholine suggests that an efficient enantioselective synthesis or a robust chiral resolution method has been developed. bldpharm.com
Optimization of Synthetic Yields and Purity
The optimization of synthetic yields and purity is a critical phase in the development of a robust and efficient synthesis for this compound. Key steps, such as the coupling of the pyrazole and morpholine moieties, require careful optimization of various reaction parameters. A common and effective method for forming the C-C bond between an aryl or heteroaryl group and a heterocyclic ring is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netacs.org This reaction typically involves the coupling of a boronic acid or ester with a halide or triflate under palladium catalysis.
Optimization of the Suzuki-Miyaura Coupling Reaction
A hypothetical optimization study for the Suzuki-Miyaura coupling between a protected 6-bromo-2-methylmorpholine derivative and 1H-pyrazole-4-boronic acid could involve screening various catalysts, bases, solvents, and temperatures to maximize the yield of the desired product. The use of microwave irradiation has been shown to accelerate Suzuki reactions and improve yields. nih.gov
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Reaction Model: Coupling of a protected 6-bromo-2-methylmorpholine with 1H-pyrazole-4-boronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 65 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 78 |
| 4 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 85 |
| 5 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | THF/H₂O | 80 | 72 |
This table is a hypothetical representation of an optimization study and is based on general principles of Suzuki-Miyaura reactions.
The data suggests that a catalyst system like PdCl₂(dppf) with a carbonate base in a dioxane/water solvent system could be highly effective. researchgate.net The use of microwave heating can further enhance the reaction rate and yield. nih.gov
Purification Strategies
The purification of the final product and intermediates is crucial for obtaining high-purity this compound. Given the presence of two stereocenters, the product will likely be a mixture of diastereomers if a non-stereoselective synthesis is employed.
Chromatography: Column chromatography is a standard method for purifying organic compounds. For the separation of diastereomers, techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica (B1680970) gel or a chiral stationary phase) can be employed. banglajol.info The choice of eluent is critical and would need to be optimized.
Crystallization: If the product is a solid, fractional crystallization can be an effective method for separating diastereomers. google.com This technique relies on the different solubilities of the diastereomeric salts in a particular solvent system.
Acid-Base Extraction: For compounds with basic nitrogen atoms, such as the morpholine ring, acid-base extraction can be a useful purification step to remove non-basic impurities.
Molecular Target Identification and Ligand Receptor Interactions of 2 Methyl 6 1h Pyrazol 4 Yl Morpholine
Identification of Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) as a Primary Molecular Target
Recent patent literature has identified compounds containing the 2-(1H-pyrazol-4-yl)morpholine scaffold as modulators of the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) nih.govnih.gov. TREM2 is a transmembrane receptor of the immunoglobulin superfamily predominantly expressed on microglia, the resident immune cells of the central nervous system nih.gov. This receptor plays a crucial role in microglial function, including survival, proliferation, and activation in response to pathological triggers nih.gov.
Specifically, patent documents describe derivatives such as "4-benzyl-2-methyl-6-(1H-pyrazol-4-yl)morpholine" and "2-(1-methyl-1H-pyrazol-4-yl)morpholine" as TREM2 agonists, suggesting that the broader class of pyrazole-morpholine compounds, including 2-Methyl-6-(1H-pyrazol-4-yl)morpholine, are designed to target and activate this receptor nih.govnih.gov. The identification of this structural class in the context of TREM2 modulation points towards a strategic focus on this receptor as the primary molecular target for these compounds in the pursuit of treatments for diseases associated with TREM2 dysfunction nih.govnih.gov.
Agonistic Modulatory Effects on TREM2 Signaling Pathways
Upon engagement by a ligand or an agonistic molecule, TREM2 initiates a downstream signaling cascade that is critical for microglial responses. This signaling is mediated through its association with the adaptor protein DNAX-activating protein of 12 kDa (DAP12). The activation of the TREM2-DAP12 signaling complex leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk).
The activation of Syk triggers several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is essential for cell survival and proliferation. Furthermore, TREM2 signaling influences inflammatory responses and phagocytic activity, which are vital for clearing cellular debris and amyloid plaques in the brain. While direct experimental evidence for this compound is not yet publicly available, its classification as a potential TREM2 agonist implies that it is designed to initiate these signaling events, thereby enhancing the protective functions of microglia.
| Downstream Signaling Pathway | Key Mediators | Implied Functional Outcome for a TREM2 Agonist |
| Syk Activation | Syk | Initiation of multiple downstream signaling cascades |
| PI3K/Akt Pathway | PI3K, Akt | Enhanced microglial survival and proliferation |
| Phagocytosis | Various downstream effectors | Increased clearance of apoptotic cells and pathological protein aggregates |
| Inflammatory Modulation | NF-κB, Cytokines | Regulation of pro- and anti-inflammatory responses |
Receptor Binding Kinetics and Thermodynamics
Detailed studies on the binding kinetics and thermodynamics of the specific interaction between this compound and TREM2 have not been published in peer-reviewed literature to date. Such studies are crucial for a comprehensive understanding of the ligand-receptor interaction.
Kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₑ), and the resulting equilibrium dissociation constant (Kₑ), provide insights into the affinity and stability of the binding. Thermodynamic parameters, such as changes in enthalpy (ΔH) and entropy (ΔS), would elucidate the driving forces behind the binding event, whether it is primarily enthalpy-driven (favorable bond formations) or entropy-driven (increased disorder).
For context, studies of other small molecule TREM2 agonists have reported binding affinities in the micromolar range. For example, a recently identified direct small molecule TREM2 agonist, discovered through DNA-encoded library screening, exhibited a binding affinity (Kₑ) of 12.7 ± 3.6 µM as determined by microscale thermophoresis.
| Kinetic/Thermodynamic Parameter | Description | Typical Data for Small Molecule-Receptor Interactions |
| Association Rate (kₐ) | The rate at which the compound binds to the receptor. | 10³ - 10⁷ M⁻¹s⁻¹ |
| Dissociation Rate (kₑ) | The rate at which the compound unbinds from the receptor. | 10⁻¹ - 10⁻⁵ s⁻¹ |
| Equilibrium Dissociation Constant (Kₑ) | The ratio of kₑ to kₐ, indicating the affinity of the compound for the receptor. | Nanomolar (nM) to micromolar (µM) range |
| Enthalpy Change (ΔH) | The heat change associated with the binding event. | Negative values indicate favorable energetic interactions. |
| Entropy Change (ΔS) | The change in disorder of the system upon binding. | Positive values indicate an increase in disorder, which can contribute favorably to binding. |
Allosteric Modulation and Orthosteric Site Interactions
The precise binding site of this compound on the TREM2 receptor has not been publicly disclosed. Ligands can interact with receptors at two principal types of sites: orthosteric and allosteric.
The orthosteric site is the primary binding site for the endogenous ligand. An agonist binding to this site typically mimics the action of the natural ligand to activate the receptor.
An allosteric site is a distinct site on the receptor, separate from the orthosteric site. Allosteric modulators bind to this site and can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the orthosteric ligand. Allosteric modulators can offer advantages in drug development, such as higher specificity and a more nuanced control over receptor activity.
Given that many therapeutic antibodies targeting TREM2 are designed to be agonists, and the patent literature describes pyrazole-morpholine compounds as TREM2 agonists, it is plausible that this compound is designed to function as a direct agonist. However, without experimental data, it remains to be determined whether it binds to the orthosteric site or acts as a positive allosteric modulator that enhances the signaling of endogenous TREM2 ligands.
| Binding Site | Mechanism of Action | Potential Advantage |
| Orthosteric | Directly mimics the endogenous ligand to activate the receptor. | Direct and potent activation of the receptor. |
| Allosteric | Binds to a secondary site to modulate the effect of the endogenous ligand. | Can provide greater selectivity and a ceiling effect on receptor activation, potentially improving the safety profile. |
Structure Activity Relationship Sar Studies for 2 Methyl 6 1h Pyrazol 4 Yl Morpholine Analogues
Elucidation of Key Pharmacophores for TREM2 Agonism4.2. Impact of Substituent Modifications on Biological Activity4.3. Conformational Analysis and Bioactive Conformation4.4. Design Principles for Enhanced Potency and Selectivity
Further research and publication in the field are required before a scientifically sound article on the structure-activity relationship of 2-Methyl-6-(1H-pyrazol-4-yl)morpholine for TREM2 agonism can be composed.
Cellular and Molecular Mechanisms of Action
Intracellular Signaling Cascades Mediated by TREM2 Agonism
Activation of the TREM2 receptor by an agonist typically initiates a signaling cascade through its association with the adaptor protein DAP12 (also known as TYROBP). uky.edunih.govfrontiersin.orgcapes.gov.br This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12. capes.gov.brresearchgate.net This phosphorylation event recruits and activates spleen tyrosine kinase (Syk). frontiersin.orgbiorxiv.orgnih.gov The activation of Syk is a critical upstream event that propagates downstream signaling through pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation. nih.govresearchgate.net This cascade ultimately influences various cellular functions, including proliferation, survival, and phagocytosis. nih.govresearchgate.netyoutube.com
Microglial Function Modulation and Neuroinflammatory Response
TREM2 agonism is a key area of research for its potential to modulate the function of microglia, the resident immune cells of the central nervous system.
A primary function of TREM2 is to enhance the phagocytic capacity of microglia. biorxiv.orgnih.govwsu.edunih.gov Agonists of TREM2 have been shown to increase the uptake of various pathological substrates, including amyloid-beta (Aβ) oligomers and plaques, as well as myelin debris. nih.govtandfonline.comembopress.orgresearchgate.net This enhanced clearance is a crucial mechanism for maintaining brain homeostasis and is a key therapeutic goal in neurodegenerative diseases. quanterix.com
The inflammatory response in the brain is tightly regulated, and TREM2 signaling plays a role in modulating the production of cytokines and chemokines by microglia. nih.govresearchgate.netgoogle.comgoogle.com Activation of TREM2 can lead to a shift in the microglial inflammatory state, often characterized by a suppression of pro-inflammatory cytokines. vigilneuro.comahajournals.org This modulation helps to create a less inflammatory and more neuroprotective environment.
Microglia can exist in various activation states, broadly categorized from a homeostatic state to disease-associated microglia (DAM) or neurodegenerative microglia (MGnD) phenotypes. mdpi.comnih.gov TREM2 signaling is essential for the transition of homeostatic microglia to these specialized, disease-responsive states. mdpi.comnih.gov These activated microglia cluster around pathological hallmarks, such as amyloid plaques, and are equipped with the molecular machinery for clearance and tissue repair. mdpi.comspringermedizin.de
Implications for Neurodegenerative Disease Pathogenesis
By modulating microglial function, TREM2 agonism has significant implications for the treatment of neurodegenerative diseases, most notably Alzheimer's disease.
In the context of Alzheimer's disease, TREM2 activation is being investigated as a means to enhance the clearance of amyloid-beta plaques, a key pathological feature of the disease. tandfonline.comresearchgate.netimrpress.com Studies with TREM2 agonists have demonstrated a reduction in Aβ pathology in animal models. nih.govconfex.com Furthermore, the efficient removal of myelin debris, which can be inhibitory to neural repair, is another critical function enhanced by TREM2 activation. nih.govwsu.edunih.govresearchgate.net By promoting the clearance of these pathological substances, TREM2 agonism may slow or halt the progression of neurodegeneration. nih.gov
Relevance to Parkinson's Disease
There is no available scientific literature that directly investigates or establishes a link between 2-Methyl-6-(1H-pyrazol-4-yl)morpholine and Parkinson's Disease. The broader class of pyrazole-containing molecules has been a focus of research for inhibiting Leucine-rich repeat kinase 2 (LRRK2), a protein strongly associated with Parkinson's disease. nih.govnih.govgoogle.com Mutations in the LRRK2 gene are a significant genetic cause of the disease. google.com However, no studies have specifically implicated This compound in LRRK2 inhibition or any other mechanism related to Parkinson's.
Association with Frontotemporal Dementia (FTD)
No research findings currently associate This compound with the pathogenesis or treatment of Frontotemporal Dementia (FTD). The scientific community has yet to publish any investigations into the effects of this compound on the biological pathways implicated in FTD.
Pre Clinical Evaluation of 2 Methyl 6 1h Pyrazol 4 Yl Morpholine in Disease Models
In Vitro Cellular Models of Neurodegeneration
A comprehensive review of scientific literature did not yield specific studies investigating the effects of 2-Methyl-6-(1H-pyrazol-4-yl)morpholine in in vitro cellular models of neurodegeneration. There is no available data on its application to primary microglial cultures, immortalized cell lines, or co-culture systems involving neurons and astrocytes. Consequently, assessments of its potential neuroprotective and synaptogenic effects are not documented in accessible research.
In Vivo Animal Models for Neurodegenerative Disorders
Similarly, there is a lack of specific published research on the use of this compound in in vivo animal models for neurodegenerative disorders. No studies were identified that examined its efficacy in rodent models of Alzheimer's disease pathology, such as those focusing on amyloid plaque clustering. Furthermore, there is no available information regarding its evaluation in animal models of Parkinson's disease or other neurodegenerative conditions.
While general information exists on various animal models used to study neurodegenerative diseases, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) for Parkinson's, and transgenic models for Alzheimer's, there is no specific mention of these models being used to evaluate this compound. innovareacademics.innih.govfrontiersin.org
The pyrazoline scaffold, a core component of the compound , has been a subject of interest in medicinal chemistry for its diverse biological activities, including potential applications in neurodegenerative diseases. researchgate.netsemanticscholar.org Research on various pyrazoline derivatives suggests that this class of compounds may exhibit inhibitory effects on enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), and may also impact processes like beta-amyloid aggregation. semanticscholar.orgnih.gov However, these findings are related to the broader chemical class and cannot be specifically attributed to this compound without direct experimental evidence.
Efficacy Endpoints in Animal Studies (e.g., Cognitive Function, Motor Behavior)
No studies detailing the efficacy of this compound in animal models of disease, including assessments of cognitive function or motor behavior, are available in the public domain.
Pharmacokinetic and Pharmacodynamic Characterization in Pre-clinical Species
Information regarding the absorption, distribution, metabolism, excretion, target engagement, and biomarker analysis of this compound in preclinical species has not been publicly disclosed.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
There is no available data on the ADME profile of this compound in any preclinical species.
Target Engagement and Biomarker Analysis in Animal Models
There are no published studies that describe the target engagement of this compound or the analysis of relevant biomarkers in animal models.
Computational Chemistry and in Silico Approaches
Molecular Docking and Dynamics Simulations with TREM2
As of the latest available research, no specific molecular docking or molecular dynamics simulation studies have been published that investigate the interaction between 2-Methyl-6-(1H-pyrazol-4-yl)morpholine and the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). Such studies would be valuable for elucidating the potential binding modes, interaction energies, and stability of the compound within the TREM2 active site, but this specific area remains unexplored in publicly accessible scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are currently no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or utilizing this compound. QSAR studies are used to correlate the chemical structure of compounds with their biological activity. numberanalytics.com The development of a QSAR model would require a dataset of structurally similar compounds with measured biological activity against a specific target, which is not available for this particular chemical scaffold in the reviewed literature.
De Novo Drug Design Strategies Based on the this compound Scaffold
Information regarding de novo drug design strategies that specifically use the this compound scaffold is not present in the available scientific literature. Such strategies would involve using the core structure as a starting point for computationally generating novel molecules with potentially improved pharmacological properties. While the morpholine (B109124) and pyrazole (B372694) rings are individually recognized as important pharmacophores in medicinal chemistry, the combined scaffold as a basis for de novo design has not been documented. sci-hub.se
Future Directions and Therapeutic Potential
Translational Research Strategies for Neurodegenerative Diseases
Translational research for a potential TREM2 agonist like 2-Methyl-6-(1H-pyrazol-4-yl)morpholine would likely focus on bridging the gap between preclinical findings and clinical applications. A critical aspect of this would be the use of advanced models that more accurately recapitulate human disease. This includes the use of patient-derived induced pluripotent stem cell (iPSC) models to study the effects of the compound on microglia from individuals with different genetic backgrounds, including those with TREM2 variants that increase the risk for Alzheimer's disease.
Furthermore, sophisticated animal models that express humanized TREM2 could offer more relevant insights into the compound's efficacy and mechanism of action. A key translational goal would be to identify and validate biomarkers that can track the engagement of the TREM2 target and the downstream biological response in living organisms. This could include neuroimaging techniques to monitor microglial activation and changes in amyloid-beta and tau pathology, as well as fluid biomarkers in the cerebrospinal fluid and blood.
Combination Therapies and Synergistic Effects
The multifaceted nature of neurodegenerative diseases suggests that combination therapies may be more effective than single-target approaches. For a TREM2 agonist such as this compound, several synergistic combinations could be explored. Combining a TREM2 agonist with anti-amyloid or anti-tau therapies is a logical step. The rationale is that while the TREM2 agonist enhances the clearance of pathological protein aggregates by microglia, the other therapeutic agent could reduce their production or spread.
Another potential combination strategy involves pairing a TREM2 agonist with anti-inflammatory agents. While TREM2 activation is generally considered beneficial, chronic neuroinflammation is a hallmark of many neurodegenerative diseases. A carefully selected anti-inflammatory drug could help to modulate the inflammatory response, creating a more favorable environment for the beneficial functions of activated microglia. Research into pyrazoline hybrids has shown synergistic effects in combination with other therapeutic agents in the context of cancer treatment, suggesting that similar principles could apply in neurodegeneration. nih.gov
Exploration of Novel Applications Beyond Primary Neurodegeneration
The role of TREM2 and microglia is not limited to Alzheimer's disease. Therefore, a TREM2 agonist like this compound could have therapeutic potential in other neurological and even non-neurological conditions. For instance, TREM2 is implicated in the pathophysiology of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and frontotemporal dementia. Exploring the efficacy of TREM2 agonists in models of these diseases could open up new therapeutic avenues.
Beyond the central nervous system, TREM2 is expressed on macrophages and other myeloid cells throughout the body. Its role in regulating immune responses suggests potential applications in inflammatory and autoimmune diseases. Furthermore, given that some pyrazoline derivatives have been investigated for their anticancer properties, the potential for this compound or similar compounds in oncology, possibly in combination with existing chemotherapies, could be an area for future investigation. nih.gov
Challenges and Opportunities in Developing TREM2 Agonists
The development of TREM2 agonists is not without its challenges. One of the primary hurdles is the complex biology of the TREM2 receptor itself. Activating the receptor must be done in a controlled manner, as excessive or prolonged activation could potentially lead to detrimental effects, such as an overactive inflammatory response. nih.gov The timing of the intervention is also likely to be critical, with TREM2 agonism potentially being more effective in the earlier stages of the disease. nih.gov
Another significant challenge is the genetic variability in the TREM2 gene among the population. nih.gov Certain variants, such as R47H, are known to significantly increase the risk for Alzheimer's disease. nih.gov Therapeutic strategies may need to be tailored to an individual's genetic profile. The disappointing results of some clinical trials targeting TREM2 have highlighted these challenges, suggesting that factors like dosage, treatment duration, and patient selection are crucial for success. nih.gov
Despite these challenges, the development of TREM2 agonists represents a significant opportunity. It offers a novel therapeutic approach that targets the brain's innate immune system to combat neurodegeneration. nih.gov Success in this area would not only provide a new treatment for Alzheimer's disease but could also pave the way for therapies for a range of other debilitating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
